(2-Bromophenoxy)acetyl chloride
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Overview
Description
(2-Bromophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of acetyl chloride where the acetyl group is bonded to a 2-bromophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 2-bromoacetyl group, have been found to interact with prostaglandin g/h synthase 1 in humans .
Mode of Action
It’s known that acetyl chloride compounds can participate in various chemical reactions, including nucleophilic substitution reactions . In such reactions, the chloride ion is typically a leaving group, allowing the acetyl group to form a bond with a nucleophile.
Biochemical Pathways
Acetyl groups play a crucial role in many biochemical pathways, including the acetyl coa pathway, which is considered one of the most ancient and essential pathways in biochemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of (2-Bromophenoxy)acetyl chloride . .
Biochemical Analysis
Biochemical Properties
(2-Bromophenoxy)acetyl chloride is a reactive compound that can participate in various biochemical reactions. It can undergo nucleophilic substitution reactions, where it can interact with enzymes, proteins, and other biomolecules . The nature of these interactions is often determined by the electrophilic character of the acetyl chloride group, which can react with nucleophilic sites on biomolecules .
Cellular Effects
Chloride ions, a potential product of its reactions, play significant roles in cellular functions . They can influence cell volume, contribute to the maintenance of electrical neutrality, and participate in the regulation of cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity with biomolecules. It can undergo nucleophilic substitution reactions, potentially leading to changes in gene expression and enzyme activity . The acetyl chloride group in the molecule can react with nucleophilic sites on biomolecules, leading to the formation of new covalent bonds .
Metabolic Pathways
Acetyl groups, which could potentially be derived from this compound, play key roles in various metabolic pathways . They are central to the metabolism of carbohydrates, lipids, and proteins, and are involved in the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromophenoxy)acetyl chloride can be synthesized through the reaction of 2-bromophenol with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield an amide, while coupling with a boronic acid would produce a biaryl compound .
Scientific Research Applications
(2-Bromophenoxy)acetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenoxy)acetyl chloride
- (2-Fluorophenoxy)acetyl chloride
- (2-Iodophenoxy)acetyl chloride
Uniqueness
(2-Bromophenoxy)acetyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo. The bromine atom can also serve as a handle for further functionalization through halogen exchange or cross-coupling reactions .
Properties
IUPAC Name |
2-(2-bromophenoxy)acetyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONCSXBMRXZDAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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